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Compound of Interest

Compound Name: Toripristone

Cat. No.: B1231973

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone, also known by its developmental code name RU-40555, is a synthetic steroidal
compound that exhibits potent antagonist activity at both the glucocorticoid receptor (GR) and
the progesterone receptor (PR). Structurally similar to mifepristone (RU-486), Toripristone's
unique pharmacological profile, particularly its high affinity for the GR, has made it a valuable
tool in endocrinology research, specifically for studying the hypothalamic-pituitary-adrenal
(HPA) axis. This technical guide provides a comprehensive overview of the synthesis of
Toripristone, its chemical properties, and detailed experimental protocols for its
characterization and use in research.

Chemical and Physical Properties

Toripristone is a yellow crystalline solid. A summary of its key chemical and physical
properties is presented in the table below.
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Property Value Reference
(8S,11R,13S,14S,17S)-17-
Hydroxy-13-methyl-11-[4-
[methyl(propan-2-

IUPAC Name yl)amino]phenyl]-17-prop-1-
ynyl-1,2,6,7,8,11,12,14,15,16-
decahydrocyclopenta[a]phena
nthren-3-one

CAS Number 91935-26-1

Molecular Formula Cs1H39NO2

Molecular Weight 457.65 g/mol

Melting Point 192-194 °C
Soluble in methanol, ethanol,

Solubility acetone, and chloroform.
Sparingly soluble in water.

pKa Not available

o o ] 2.4 nM for the glucocorticoid

Binding Affinity (Ki)
receptor

Appearance Yellow crystalline powder

Synthesis of Toripristone

The synthesis of Toripristone is a multi-step process that starts from a commercially available

steroid precursor. The following is a representative synthetic scheme.

Synthetic Scheme Overview

Click to download full resolution via product page
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Caption: Overview of Toripristone Synthesis.

Experimental Protocol for Synthesis

Step 1: Ketalization of Estr-5(10),9(11)-diene-3,17-dione

e Reactants: Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, p-
toluenesulfonic acid.

e Solvent: Toluene.

e Procedure: A mixture of Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, and
a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark
apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture
is cooled, washed with saturated sodium bicarbonate solution and brine, dried over
anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude
product is purified by column chromatography.

Step 2: Alkynylation

o Reactants: The product from Step 1, propynylmagnesium bromide (or propyne and a strong
base like n-butyllithium).

e Solvent: Anhydrous tetrahydrofuran (THF).

e Procedure: To a solution of the ketal-protected steroid in anhydrous THF at 0°C under an
inert atmosphere, a solution of propynylmagnesium bromide in THF is added dropwise. The
reaction mixture is stirred at room temperature until the starting material is consumed. The
reaction is quenched by the slow addition of saturated ammonium chloride solution. The
product is extracted with ethyl acetate, and the combined organic layers are washed with
brine, dried, and concentrated. The residue is purified by chromatography.

Step 3: Epoxidation
e Reactants: The product from Step 2, m-chloroperoxybenzoic acid (m-CPBA).

o Solvent: Dichloromethane.
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e Procedure: To a solution of the alkynylated steroid in dichloromethane at 0°C, a solution of
m-CPBA is added portion-wise. The reaction is stirred at 0°C and monitored by TLC. Upon
completion, the reaction mixture is washed with saturated sodium bicarbonate solution and
brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified
by column chromatography.

Step 4: Grignard Reaction with 4-Bromo-N-isopropyl-N-methylaniline

e Reactants: The epoxide from Step 3, 4-bromo-N-isopropyl-N-methylaniline, magnesium
turnings, and a catalytic amount of cuprous chloride (CuCl).

e Solvent: Anhydrous THF.

e Procedure: The Grignard reagent is prepared by reacting 4-bromo-N-isopropyl-N-
methylaniline with magnesium turnings in anhydrous THF. To a solution of the epoxide in
anhydrous THF, the freshly prepared Grignard reagent and a catalytic amount of CuCl are
added at a low temperature (e.g., -20°C). The reaction mixture is slowly warmed to room
temperature and stirred until completion. The reaction is quenched with saturated ammonium
chloride solution, and the product is extracted with ethyl acetate. The organic phase is
washed, dried, and concentrated. The product is purified by chromatography.

Step 5: Hydrolysis (Deprotection)
e Reactants: The product from Step 4, hydrochloric acid.
» Solvent: Acetone and water.

e Procedure: The protected steroid is dissolved in a mixture of acetone and aqueous
hydrochloric acid. The solution is stirred at room temperature until the deprotection is
complete (monitored by TLC). The reaction is neutralized with a saturated solution of sodium
bicarbonate, and the product is extracted with ethyl acetate. The combined organic extracts
are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude
Toripristone is purified by recrystallization.

Mechanism of Action and Signaling Pathways
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Toripristone exerts its biological effects by competitively binding to the intracellular
glucocorticoid and progesterone receptors, thereby preventing the binding of their natural
ligands, cortisol and progesterone, respectively. This antagonism blocks the downstream
signaling cascades that are normally initiated by these hormones.

Glucocorticoid Receptor Antagonism

Upon entering the cell, glucocorticoids bind to the GR, which is located in the cytoplasm in a
complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in
the GR, leading to the dissociation of HSPs and the translocation of the GR-ligand complex
into the nucleus. In the nucleus, the complex dimerizes and binds to glucocorticoid response
elements (GRES) on the DNA, leading to the recruitment of coactivators and the initiation of
gene transcription. Toripristone binds to the GR but does not induce the conformational
change necessary for the recruitment of coactivators. Instead, it promotes a conformation that
may recruit corepressors, thereby inhibiting the transcription of glucocorticoid-responsive
genes. Some studies suggest that Toripristone can induce the nuclear translocation of the
GR, indicating it may act as a partial agonist in certain contexts.
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Grepare GR-containing cell lysate or purified receptoD Grepare serial dilutions of Toripristone and a control competito)

; :

chbate GR with radiolabeled dexamethasone and varying concentrations of Toripristona

i

Geparate bound from free radioligand (e.qg., using charcoal-dextran or filtratiora

:

Quantify bound radioactivity using a scintillation counter

i

Plot percentage of specific binding vs. log[Toripristone]

[Calculate IC50 and Ki values)
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toripristone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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